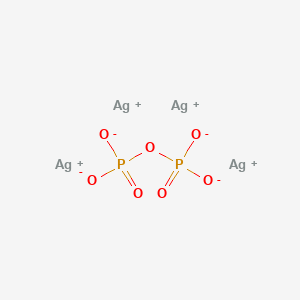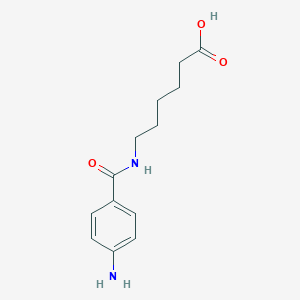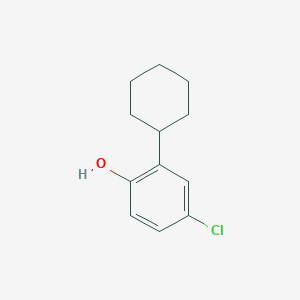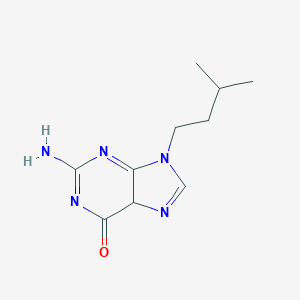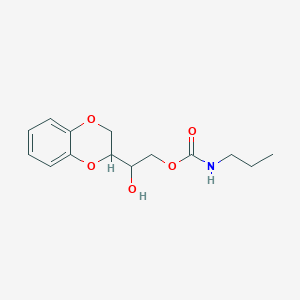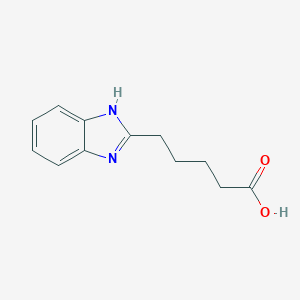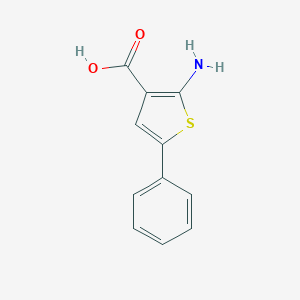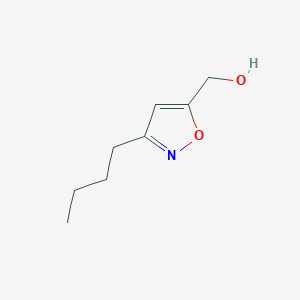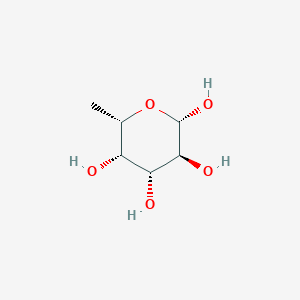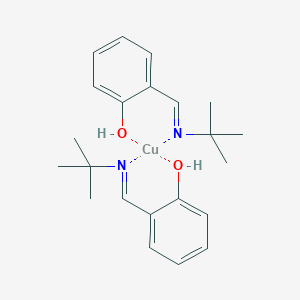
N-tert-Butylsalicylideneamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butylsalicylideneamine, also known as N-Ts or N-t-BuSA, is a Schiff base ligand that has been extensively studied for its potential applications in various fields such as catalysis, material science, and medicinal chemistry. This compound is a derivative of salicylaldehyde and tert-butylamine, and its chemical structure consists of a salicylidene moiety attached to an amine group.
作用機序
The mechanism of action of N-tert-Butylsalicylideneamine as a ligand involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various reactions. In medicinal chemistry, N-tert-Butylsalicylideneamine has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells through the induction of apoptosis.
生化学的および生理学的効果
N-tert-Butylsalicylideneamine has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antifungal activities. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-tert-Butylsalicylideneamine as a ligand in lab experiments is its high stability and solubility in various solvents. However, its limitations include its relatively high cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
For research on N-tert-Butylsalicylideneamine include the development of new synthetic methods for its preparation, the exploration of its potential applications in other fields such as energy storage and conversion, and the investigation of its mechanism of action as a drug candidate for the treatment of various diseases.
合成法
The synthesis of N-tert-Butylsalicylideneamine involves the condensation of salicylaldehyde with tert-butylamine in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization from an appropriate solvent.
科学的研究の応用
N-tert-Butylsalicylideneamine has been widely used as a ligand in various catalytic reactions such as Suzuki coupling, Heck reaction, and cross-coupling reactions. It has also been utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions. In addition, N-tert-Butylsalicylideneamine has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
特性
IUPAC Name |
2-(tert-butyliminomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-8,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGSYSKVKLMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper,bis[2-[[(1,1-dimethylethyl)imino-kN]methyl]phenolato-kO]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

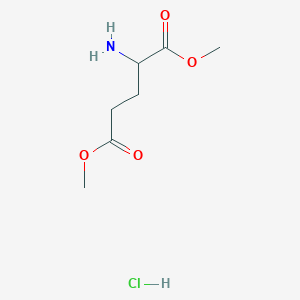
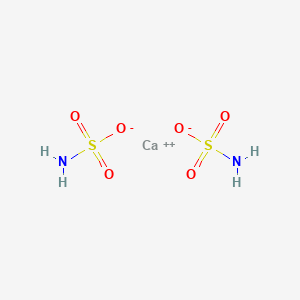
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
